1,1'-Methylenebis[2-(undecyloxy)benzene]
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Overview
Description
1,1’-Methylenebis[2-(undecyloxy)benzene] is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring further substituted with an undecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(undecyloxy)benzene] typically involves the reaction of 2-(undecyloxy)benzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[2-(undecyloxy)benzene] may involve continuous flow reactors to ensure consistent quality and high throughput. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[2-(undecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1,1’-Methylenebis[2-(undecyloxy)benzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[2-(undecyloxy)benzene] involves its interaction with various molecular targets. The undecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking interactions. These properties make the compound useful in applications requiring specific molecular interactions, such as in drug delivery or material science.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-(methoxy)benzene]
- 1,1’-Methylenebis[2-(ethoxy)benzene]
Uniqueness
1,1’-Methylenebis[2-(undecyloxy)benzene] is unique due to the presence of long undecyloxy chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formation of micelles or in surface coatings.
Properties
CAS No. |
90449-23-3 |
---|---|
Molecular Formula |
C35H56O2 |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
1-undecoxy-2-[(2-undecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C35H56O2/c1-3-5-7-9-11-13-15-17-23-29-36-34-27-21-19-25-32(34)31-33-26-20-22-28-35(33)37-30-24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24,29-31H2,1-2H3 |
InChI Key |
JEDLCDDXFCQTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCC |
Origin of Product |
United States |
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